molecular formula C9H11N3 B3217291 (5-Methyl-1H-indazol-3-yl)methanamine CAS No. 1177329-20-2

(5-Methyl-1H-indazol-3-yl)methanamine

Cat. No.: B3217291
CAS No.: 1177329-20-2
M. Wt: 161.2 g/mol
InChI Key: YPJDAMOTHFUFQE-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Chemical Research

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and commercially available drugs. researchgate.netbenthamdirect.com The unique chemical properties and tautomeric forms of indazole make it a versatile building block for synthesizing a diverse range of molecules. researchgate.net

Indazole-containing derivatives are known to exhibit a broad spectrum of pharmacological activities. rsc.orgnih.gov Extensive research has demonstrated their potential in various therapeutic areas, and as of 2021, at least 43 indazole-based therapeutic agents were reported to be in clinical trials or already in clinical use. researchgate.netbenthamdirect.comnih.gov The planarity of the heterocyclic ring system, combined with the potential for substitution at various positions, allows for fine-tuning of a compound's physicochemical properties and biological targets. researchgate.net Indazoles are also known to act as effective bioisosteres for indoles, in some cases offering superior metabolic stability and oral bioavailability. nih.gov

The wide-ranging biological significance of this scaffold continues to drive research into novel synthetic methodologies and applications. nih.gov

Table 1: Documented Biological Activities of Indazole Derivatives

Biological ActivityReference
Antitumour / Anti-cancer researchgate.netrsc.orgbenthamdirect.comnih.govnih.gov
Anti-inflammatory researchgate.netrsc.orgbenthamdirect.comnih.gov
Antibacterial researchgate.netrsc.orgbenthamdirect.comnih.gov
Antifungal researchgate.netrsc.orgbenthamdirect.comnih.gov
Anti-HIV researchgate.netbenthamdirect.comnih.gov
Antihypertensive nih.gov
Antidepressant rsc.org
Anti-protozoal rsc.org

Strategic Position of (5-Methyl-1H-indazol-3-yl)methanamine within Indazole Derivatives

The compound this compound holds a strategic position within the vast family of indazole derivatives due to the specific placement of its functional groups. The structure combines the core indazole scaffold with a methyl group at the C5 position and an aminomethyl (-CH₂NH₂) group at the C3 position.

C3-Position Functionalization : The C3 position of the indazole ring is a common and highly significant site for chemical modification. austinpublishinggroup.com Attaching an aminomethyl group at this position introduces a primary amine, which is a versatile functional handle. This amine can readily participate in a wide array of chemical reactions, such as amidation, alkylation, and reductive amination, allowing it to serve as a crucial linker for attaching other molecular fragments and building more complex molecules. This is a key strategy in fragment-based drug design and lead optimization.

Therefore, this compound is not just a simple derivative but a carefully designed building block, poised for elaboration into libraries of novel compounds for biological screening.

Overview of Academic Research Trajectories for Aminomethyl Indazoles

Research involving aminomethyl indazoles generally follows established trajectories in medicinal chemistry and drug discovery. The primary amine serves as a key point of diversification, enabling the synthesis of large libraries of related compounds.

A common academic and industrial research approach involves:

Library Synthesis : Starting with a core like 5-(aminomethyl)-1H-indazole or a related structure, chemists synthesize a series of analogues by reacting the primary amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes, ketones). nih.gov This creates a library of amides, sulfonamides, and secondary or tertiary amines.

Structure-Activity Relationship (SAR) Studies : The synthesized library of compounds is then screened against specific biological targets, such as protein kinases, G-protein coupled receptors, or enzymes. The goal is to identify "hit" compounds that show activity. Subsequent rounds of synthesis and testing are performed to understand the structure-activity relationship—how changes in the chemical structure affect the biological activity. nih.gov For example, research into 3-aminoindazole derivatives has led to potent enzyme inhibitors. mdpi.com

Lead Optimization : Promising hits from SAR studies are further modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is central to developing preclinical drug candidates.

The research trajectory for aminomethyl indazoles is thus heavily focused on their use as versatile intermediates for generating novel chemical entities with potential therapeutic value across a wide range of diseases.

Scope and Objectives of Research on this compound

The specific study of this compound is driven by its potential as a highly valuable scaffold in the synthesis of new chemical entities. The primary objectives of research involving this compound can be summarized as follows:

To Serve as a Versatile Chemical Intermediate : The foremost objective is to utilize this compound as a starting material or key intermediate in multi-step synthetic pathways. Its pre-installed functional groups (the C3-aminomethyl linker and the C5-methyl group) make it an efficient building block for creating targeted libraries of more complex indazole derivatives.

To Investigate Structure-Activity Relationships : By systematically modifying the aminomethyl group and exploring substitutions on the indazole nitrogen atoms, researchers aim to elucidate how specific structural features influence biological activity. The 5-methyl group provides a constant feature in such studies, allowing for a focused investigation of other parts of the molecule.

To Develop Novel Therapeutic Agents : The ultimate goal of medicinal chemistry research involving this scaffold is the discovery and development of novel drugs. Given the broad therapeutic potential of indazoles, derivatives of this compound are investigated as potential treatments for diseases such as cancer, inflammation, and infectious diseases. researchgate.netrsc.orgbenthamdirect.com

To Explore New Synthetic Methodologies : The synthesis of this compound itself and its subsequent reactions can be a platform for developing and refining new synthetic methods for the functionalization of heterocyclic systems. nih.govorganic-chemistry.org

In essence, research on this specific compound is aimed at leveraging its unique structural features to efficiently explore new chemical space and identify novel molecules with significant therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2H-indazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDAMOTHFUFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 1h Indazol 3 Yl Methanamine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For (5-Methyl-1H-indazol-3-yl)methanamine, the primary retrosynthetic disconnections involve the aminomethyl group at the C3 position and the formation of the bicyclic indazole core itself.

The most straightforward disconnection is the C-N bond of the aminomethyl group, or the C-C bond between the indazole ring and the aminomethyl carbon. This approach identifies two key precursor molecules:

5-Methyl-1H-indazole-3-carbaldehyde: This aldehyde can be converted to the target methanamine via reductive amination.

5-Methyl-1H-indazole-3-carbonitrile: This nitrile can be reduced to the primary amine.

A more fundamental disconnection breaks the N-N bond or a C-N bond within the pyrazole (B372694) portion of the indazole ring. This points to precursors that can undergo cyclization to form the desired ring system. Key precursors for this strategy include appropriately substituted phenyl derivatives, such as:

2-Amino-5-methylbenzonitrile or related compounds: These can undergo diazotization followed by cyclization.

Substituted 2-fluorobenzonitriles or 2-fluorobenzaldehydes: Reaction with hydrazine (B178648) can lead to the indazole ring. chemicalbook.comnih.govnih.gov For the target molecule, this would involve a derivative of 2-fluoro-5-methylbenzaldehyde (B1307339) or 2-fluoro-5-methylbenzonitrile.

Substituted o-toluidines or acetophenones: Diazotization and cyclization of o-toluidines or reaction of acetophenones with hydrazine are classical methods for indazole formation. chemicalbook.comresearchgate.net

These two general strategies—derivatization of a pre-formed ring versus de novo ring construction—form the basis of the synthetic methodologies discussed below.

Classical Synthetic Routes

Classical synthetic methods for preparing this compound rely on well-established chemical transformations, which can be broadly categorized into those that build the indazole ring and those that modify an existing indazole structure.

Approaches Involving Cyclization Reactions

The de novo synthesis of the 5-methyl-1H-indazole core is a common strategy. These methods typically involve the intramolecular cyclization of a substituted benzene (B151609) precursor. A general and widely applicable method involves the reaction of substituted 2-fluorobenzonitriles with hydrazine. nih.gov

A representative reaction is the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine hydrate, which proceeds with high yield. nih.gov This approach can be adapted for the synthesis of the 5-methyl analogue. Another classical route starts from o-toluidines, which undergo diazotization and subsequent ring closure to yield the 1H-indazole. chemicalbook.com Similarly, 2-alkynylanilines can be converted to 3-substituted 1H-indazoles through a diazotization-cyclization protocol. chemicalbook.com

A specific example leading to a related structure, 4-bromo-5-methyl-1H-indazole, involves a multi-step sequence starting from 2-bromo-4-fluorotoluene. The process includes formylation via a lithium reagent, reaction with methoxylamine hydrochloride, and subsequent ring closure with hydrazine hydrate. google.com Such cyclization strategies are fundamental to creating the core indazole structure from simple aromatic precursors.

Derivatization of Pre-formed Indazole Rings

Perhaps the most direct route to this compound involves the chemical modification of a pre-formed 5-methyl-1H-indazole ring that already bears a suitable functional group at the C3 position. This approach circumvents potential issues with regioselectivity during the cyclization step.

Two primary precursors are utilized in this strategy: 5-methyl-1H-indazole-3-carbaldehyde and 5-methyl-1H-indazole-3-carbonitrile.

Reduction of 5-Methyl-1H-indazole-3-carbonitrile: The catalytic hydrogenation or chemical reduction of the nitrile group provides a direct pathway to the aminomethyl group. The precursor, 5-methyl-1H-indazole-3-carbonitrile, is accessible through established synthetic protocols. chemicalbook.com

Reductive Amination of 5-Methyl-1H-indazole-3-carbaldehyde: This is a versatile method where the aldehyde precursor uni.lusigmaaldrich.com is reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

A related derivatization starts from 1H-indazole-3-carboxylic acid. For instance, a process for preparing 1-methylindazole-3-carboxylic acid has been detailed, which could then be converted to the corresponding amide and subsequently reduced to the amine. google.com A patent describes the reduction of 1-formyl-5-bromoindazole to the corresponding methanol (B129727) using a borane (B79455) reagent (BH₃-Me₂S), which illustrates a relevant reduction of a C3 functional group. google.com

PrecursorReaction TypeKey ReagentsProduct
5-Methyl-1H-indazole-3-carbonitrileNitrile ReductionH₂, Pd/C or LiAlH₄This compound
5-Methyl-1H-indazole-3-carbaldehydeReductive AminationNH₃/NH₄OAc, NaBH₃CN/H₂This compound

Modern Synthetic Advancements and Innovations

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally benign methods for constructing heterocyclic compounds, including indazoles.

Catalytic Methods for Indazole Formation

Modern synthetic routes increasingly rely on transition-metal catalysis to achieve high yields and functional group tolerance under mild conditions. iosrjournals.org Several catalytic systems have been developed for indazole synthesis.

Copper-Catalyzed Cyclization: The intramolecular Ullmann-type reaction, a copper-mediated cyclization, has been refined for the scalable synthesis of substituted 1H-indazoles. thieme-connect.comacs.org This method involves the condensation of a formylated precursor with a hydrazine, followed by a copper-catalyzed intramolecular N-arylation to form the indazole ring. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing C-N and C-C bonds. The Suzuki coupling, for example, can be used to introduce substituents onto the indazole ring, as demonstrated in the synthesis of 3,5-disubstituted indazole derivatives. nih.gov Other palladium-catalyzed methods include the arylation of benzophenone (B1666685) hydrazone followed by a deprotection/cyclization sequence to form 3-aminoindazoles. organic-chemistry.org

Silver-Mediated C-H Amination: A silver(I)-promoted intramolecular oxidative C-H amination has been reported for the construction of the 1H-indazole ring from hydrazones. nih.gov This method provides a direct way to form the N-N bond of the indazole core.

Metal-Free Catalysis: To avoid the cost and toxicity of transition metals, metal-free catalytic systems have been developed. One such method uses iodobenzene (B50100) to catalyze the intramolecular C-H amination of hydrazones under mild conditions with Oxone as the oxidant. iosrjournals.org

Catalyst TypeReactionKey FeaturesReference
CopperIntramolecular Ullmann CyclizationScalable, good for process development. thieme-connect.comacs.org
PalladiumSuzuki Coupling / C-N CouplingVersatile for introducing diversity. nih.govorganic-chemistry.org
SilverIntramolecular Oxidative C-H AminationDirect formation of N-N bond. nih.gov
Iodobenzene (Metal-Free)Intramolecular C-H AminationAvoids transition metal contamination. iosrjournals.org

Stereoselective Synthesis Considerations

Stereoselective synthesis refers to a reaction that favors the formation of one stereoisomer over others. iupac.org The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to its direct preparation.

However, should this compound be used as an intermediate for more complex, chiral molecules, stereoselectivity would become a critical factor. For instance, if the primary amine were to be involved in a reaction that creates a new chiral center, a stereoselective approach would be necessary to control the configuration of the final product. Similarly, derivatization of the indazole nitrogen could potentially create atropisomers under specific circumstances, though this is uncommon for this type of scaffold. As it stands for the synthesis of the title compound itself, there are no stereoisomers to select between.

Green Chemistry Approaches and Sustainable Synthesis

The synthesis of indazole derivatives, including this compound, is increasingly guided by the principles of green chemistry to enhance sustainability. These approaches prioritize the use of environmentally benign solvents, renewable materials, and energy-efficient reaction conditions.

One notable green method involves the use of ultrasound irradiation in conjunction with eco-friendly solvent systems like ethanol-water mixtures. repec.org This technique, known as sonochemistry, can accelerate reaction rates and improve yields while often operating at lower temperatures than conventional methods. For the synthesis of related 3-aminoindazole derivatives, a highly efficient method utilizes a ceric (IV) ammonium nitrate (B79036) (CAN) catalyst in an ethanol-water medium under ultrasound irradiation, representing a significant move towards greener protocols. repec.org

Another sustainable strategy is the use of natural and biodegradable catalysts. For instance, research has demonstrated the successful synthesis of 1H-indazoles using lemon peel powder as a natural, efficient, and green catalyst. researchgate.net This method, also enhanced by ultrasound irradiation, avoids the use of hazardous and expensive metal catalysts, aligning with green chemistry's goal of using renewable feedstocks. researchgate.net One-pot syntheses, which combine multiple reaction steps into a single operation, further contribute to sustainability by reducing solvent usage, energy consumption, and waste generation. nih.gov The development of intramolecular C-H amination reactions, sometimes mediated by metals like silver(I), also represents a move towards greater atom economy, a core concept in sustainable synthesis. nih.gov

Table 1: Green Synthesis Methodologies for Indazole Derivatives

Methodology Catalyst/Medium Key Advantages
Ultrasound-Assisted Synthesis Ceric (IV) ammonium nitrate (CAN) / EtOH-H₂O Eco-friendly media, high efficiency, reduced reaction time. repec.org
Natural Catalyst Synthesis Lemon Peel Powder / DMSO Biodegradable and renewable catalyst, good yields under ultrasonic irradiation. researchgate.net
One-Pot Cadogan's Cyclization Ultrasound / Triethyl phosphite Reduced waste, simplified procedure, energy efficient. nih.gov

Purification and Isolation Techniques in Academic Synthesis

The isolation of this compound in high purity is critical for its subsequent use. Academic synthesis relies heavily on chromatographic and crystallization methods to separate the target compound from reaction byproducts, unreacted starting materials, and regioisomers.

Chromatographic Separation Methodologies

Column chromatography is a fundamental technique for the purification of indazole derivatives. thieme-connect.de Silica gel is the most commonly used stationary phase, chosen for its versatility in separating compounds with varying polarities. nih.govthieme-connect.de

Flash chromatography, a variation of column chromatography that uses pressure to increase the solvent flow rate, is frequently employed to expedite the purification process. The choice of eluent (mobile phase) is crucial for achieving effective separation. A common solvent system for indazole derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The ratio of these solvents is carefully optimized to ensure the differential migration of components through the column, allowing for the collection of pure fractions of the desired product. For example, a residue containing a related indazole sulfonamide was purified by flash chromatography using an ethyl acetate and hexane (2:8) eluent system. nih.gov

Table 2: Chromatographic Purification of Indazole Derivatives

Chromatographic Method Stationary Phase Typical Eluent System Application Example
Column Chromatography Silica Gel Hexane/Ethyl Acetate Purification of 1-Acyl-2-haloarene reaction products to yield indazoles. thieme-connect.de
Flash Chromatography Silica Gel Ethyl Acetate/Hexane (e.g., 2:8 v/v) Isolation of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. nih.gov

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure solid compounds and is often used as a final purification step after chromatography or as a scalable alternative. The process relies on the principle that the target compound has a different solubility profile from the impurities in a given solvent or solvent mixture.

Recrystallization from a single solvent is a common approach. Ethanol, for instance, has been effectively used to recrystallize and purify 1H-indazole derivatives. researchgate.netnih.gov The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

For separating challenging mixtures, such as regioisomers of substituted indazoles, mixed-solvent recrystallization is particularly effective. A patent describes the separation of 1- and 2-position substituted indazole isomers by recrystallization from mixtures of solvents like acetone, ethanol, methanol, or tetrahydrofuran (B95107) with water, achieving purities greater than 99%. google.com Another study identified a binary solvent system of methanol and water (MeOH/H₂O) as optimal for the recrystallization of a 3-aminoindazole derivative, enabling the separation of isomers and achieving approximately 97% purity on a large scale. nih.gov This method involves dissolving the isomer mixture in the solvent at an elevated temperature and allowing the desired isomer to selectively crystallize upon cooling. nih.gov

Table 3: Recrystallization Protocols for Indazole Derivatives

Solvent System Technique Application Purity Achieved
Ethanol Single-solvent recrystallization Final purification of various indazole derivatives. researchgate.netnih.gov Not specified
Acetone, Ethanol, Methanol, Acetonitrile, or THF with Water Mixed-solvent recrystallization Separation of 1- and 2-position substituted indazole isomers. google.com >99%

Chemical Reactivity and Transformative Reactions of 5 Methyl 1h Indazol 3 Yl Methanamine

Reactivity of the Primary Amine Moiety

The exocyclic primary aminomethyl group is a key locus of reactivity, behaving as a potent nucleophile. This allows it to participate in a wide array of classic amine-centered transformations, enabling the construction of more complex molecular architectures.

Nucleophilic Acyl Substitution Reactions

The primary amine of (5-Methyl-1H-indazol-3-yl)methanamine readily engages in nucleophilic acyl substitution reactions with various acylating agents, such as acid halides and anhydrides. youtube.com This reaction proceeds via the addition of the amine nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group, to form a stable amide bond. masterorganicchemistry.com This transformation is fundamental for linking the indazole scaffold to carboxylic acid-containing fragments.

Table 1: Examples of Nucleophilic Acyl Substitution

Reactant 1Reactant 2 (Acylating Agent)Product
This compoundAcetyl ChlorideN-((5-Methyl-1H-indazol-3-yl)methyl)acetamide
This compoundBenzoyl ChlorideN-((5-Methyl-1H-indazol-3-yl)methyl)benzamide
This compoundAcetic Anhydride (B1165640)N-((5-Methyl-1H-indazol-3-yl)methyl)acetamide

Reductive Amination Strategies

Reductive amination is a powerful method for forming secondary and tertiary amines, and this compound is an excellent substrate for this process. masterorganicchemistry.com The reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or iminium ion. youtube.com This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the corresponding alkylated amine. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 2: Reductive Amination of this compound

Reactant 1Carbonyl CompoundReducing AgentProduct
This compoundFormaldehydeSodium CyanoborohydrideN-Methyl-N-((5-methyl-1H-indazol-3-yl)methyl)amine
This compoundAcetoneSodium TriacetoxyborohydrideN-Isopropyl-N-((5-methyl-1H-indazol-3-yl)methyl)amine
This compoundBenzaldehydePalladium on Carbon/H₂N-Benzyl-(5-methyl-1H-indazol-3-yl)methanamine

Formation of Schiff Bases and Imines

The condensation of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wjpsonline.comekb.eg This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. youtube.com Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. wjpsonline.com These imine intermediates are not only stable compounds in their own right but can also serve as precursors for further transformations, such as reduction to secondary amines (as in reductive amination) or cycloaddition reactions.

Table 3: Schiff Base Formation

Reactant 1Carbonyl CompoundConditionsProduct (Schiff Base)
This compoundSalicylaldehydeEthanol, reflux2-(((5-Methyl-1H-indazol-3-yl)methylimino)methyl)phenol
This compound4-MethoxybenzaldehydeAcetic acid (cat.), heatN-(4-Methoxybenzylidene)-1-(5-methyl-1H-indazol-3-yl)methanamine

Amide and Sulfonamide Coupling Reactions

Beyond simple acylation, the primary amine can be coupled with carboxylic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid, facilitating the formation of an amide bond under mild conditions. rsc.org

Similarly, the amine readily reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form stable sulfonamides. This reaction is a cornerstone for introducing sulfonyl groups, which are prevalent in many biologically active compounds.

Reactivity of the Indazole Heterocycle

The indazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, although its reactivity is influenced by the existing substituents and the presence of the two nitrogen atoms. chemicalbook.com

Electrophilic Aromatic Substitution on the Indazole Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edumasterorganicchemistry.com In the 1H-indazole system, the benzene (B151609) portion of the heterocycle is the site of these reactions. The precise position of substitution (regioselectivity) is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the methyl group at the C5 position.

Studies on substituted indazoles indicate that electrophilic attack, such as nitration or halogenation, can occur at various positions on the benzene ring. For the 5-methyl-1H-indazole core, the directing effects of the methyl group (ortho, para-directing) and the annulated pyrazole ring must be considered. Generally, positions C4, C6, and C7 are potential sites for substitution. The exact outcome often depends on the specific electrophile and reaction conditions, sometimes leading to mixtures of isomers. For instance, chlorination of 1H-indazole itself can lead to a mixture of products including 3-chloro, 3,5-dichloro, and 3,5,7-trichloro derivatives, demonstrating the complexity of predicting regioselectivity. chemicalbook.com

N-Alkylation and N-Acylation Reactions of the Indazole Nitrogen Atoms

The indazole ring of this compound contains two nucleophilic nitrogen atoms, N-1 and N-2, which can undergo alkylation and acylation. The reaction typically results in a mixture of N-1 and N-2 substituted isomers, and the regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.govnih.govd-nb.info

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info However, kinetic and thermodynamic control can lead to different product distributions.

N-Alkylation: Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 alkylated products. nih.govbeilstein-journals.org The regiochemical outcome is influenced by both steric and electronic factors. For this compound, the aminomethyl group at the C-3 position and the methyl group at the C-5 position can influence the reaction. Studies on related indazoles have shown that specific conditions can favor one isomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. nih.govd-nb.info Conversely, the presence of electron-withdrawing groups on the benzene ring can favor N-2 substitution. nih.gov Given the relatively small size of the aminomethyl group, a mixture of isomers is a likely outcome under many standard alkylating conditions.

N-Acylation: N-acylation of the indazole ring is also a common transformation. It has been suggested that N-acylation often provides the N-1 substituted regioisomer as the major product. nih.gov This preference is attributed to the greater thermodynamic stability of the N-1 acylindazole, to which the initially formed N-2 isomer may rearrange. nih.gov

It is important to note that the primary amine of the aminomethyl group at the C-3 position is also a potent nucleophile and can compete in both N-alkylation and N-acylation reactions. Protecting this amine functionality would be necessary to ensure selective reaction at the indazole nitrogens.

Table 1: Representative Conditions for N-Alkylation of Indazoles

Reagents Solvent Typical Outcome Reference
Alkyl Halide, NaH THF Favors N-1 Alkylation nih.govd-nb.info
Alkyl Halide, Cs₂CO₃ DMF / MeCN Mixture of N-1 and N-2 nih.gov
Alkyl Halide, K₂CO₃ MeCN Mixture of N-1 and N-2 nih.gov
Mitsunobu (ROH, DIAD, PPh₃) THF Favors N-1 Alkylation nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Substitutable Positions

The benzene portion of the indazole ring in this compound can be functionalized using powerful metal-catalyzed cross-coupling reactions. These reactions, however, require the presence of a suitable leaving group, typically a halogen (Br, I), on the aromatic ring. Therefore, to apply reactions like the Suzuki or Sonogashira coupling, the parent molecule would first need to undergo halogenation at one of the available positions (C-4, C-6, or C-7).

Once a halo-derivative of this compound is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. organic-chemistry.org For a hypothetical 4-bromo-(5-methyl-1H-indazol-3-yl)methanamine, a Suzuki coupling with an aryl or vinyl boronic acid would introduce a new substituent at the C-4 position. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like Na₂CO₃, K₂CO₃, or CsF. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI). mdpi.com Using a halogenated derivative of this compound, this reaction would allow for the introduction of an alkynyl group onto the indazole core. Studies on 5-bromo-3-iodoindazoles have shown that different reactivities of the halogens allow for selective and sequential couplings. thieme-connect.deresearchgate.net

The primary amine in the side chain may require protection prior to performing these coupling reactions to avoid potential side reactions or catalyst deactivation.

Table 2: General Conditions for Cross-Coupling Reactions on Halo-Indazoles

Reaction Catalyst System Base Solvent Typical Substrates Reference
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Na₂CO₃, K₂CO₃, CsF DME/H₂O, Toluene Aryl/Vinyl Boronic Acids organic-chemistry.orgthieme-connect.de
Sonogashira Pd(PPh₃)₄ / CuI Et₃N, Piperidine THF, DMF Terminal Alkynes thieme-connect.demdpi.comwikipedia.org

Functional Group Interconversions on the Methyl Group

Benzylic Halogenation: The methyl group can be halogenated using free-radical halogenating agents. N-Bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, is commonly used to convert a benzylic methyl group into a bromomethyl group (–CH₂Br). This new functional group is a versatile intermediate, serving as an electrophile for nucleophilic substitution reactions.

Benzylic Oxidation: The 5-methyl group can be oxidized to various higher oxidation states depending on the reagent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group directly to a carboxylic acid (–COOH). This would yield 5-carboxy-1H-indazole-3-yl)methanamine.

Oxidation to Aldehyde: More controlled oxidation to the aldehyde (–CHO) level is more challenging but can sometimes be achieved using specific reagents like chromium trioxide (CrO₃) in acetic anhydride or by using manganese dioxide (MnO₂), although MnO₂ is typically more effective for oxidizing benzylic alcohols.

These transformations would likely require protection of the aminomethyl group and potentially the indazole N-H to prevent undesired side reactions with the strong oxidizing or radical reagents employed.

Table 3: Potential Interconversions of the 5-Methyl Group

Transformation Reagent(s) Product Functional Group
Radical Bromination N-Bromosuccinimide (NBS), Initiator Bromomethyl (–CH₂Br)
Strong Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid (–COOH)
Controlled Oxidation Chromium(VI) reagents (e.g., CrO₃) Aldehyde (–CHO)

5 Methyl 1h Indazol 3 Yl Methanamine As a Key Chemical Scaffold in Medicinal Chemistry Research

Design Principles for Indazole-Based Medicinal Agents

Indazole-containing derivatives are integral to numerous drug molecules, displaying a wide spectrum of biological activities including antitumor, anti-inflammatory, and anti-HIV properties. nih.gov The design of medicinal agents based on the indazole scaffold is guided by several key principles. The 1H-indazole-3-amine structure, for instance, is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a critical component in many cancer-related signaling pathways. nih.gov This interaction is exemplified in drugs like Linifanib, where the indazole moiety plays a pivotal role in its binding to tyrosine kinases. nih.gov

The versatility of the indazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. For example, introducing various substituted aromatic groups at the C-5 position via Suzuki coupling can enhance the compound's interaction with target proteins and explore a wider range of biological activities. nih.gov Structure-guided and knowledge-based design approaches are frequently employed to optimize lead compounds, as seen in the development of potent inhibitors for enzymes like extracellular signal-regulated kinase (ERK1/2) and epidermal growth factor receptor (EGFR). nih.gov This strategic modification, often involving molecular hybridization—the combination of different pharmacophoric elements—aims to create novel derivatives with improved efficacy and selectivity. nih.govnih.gov

Synthesis of Diversified Compound Libraries

The systematic exploration of the chemical space around the (5-Methyl-1H-indazol-3-yl)methanamine scaffold necessitates the efficient synthesis of large numbers of diverse analogs. Methodologies such as parallel synthesis, solid-phase organic synthesis, and combinatorial chemistry are pivotal in constructing these compound libraries for high-throughput screening.

Parallel synthesis offers a robust strategy for the rapid generation of focused libraries of indazole derivatives. This approach involves subjecting a common intermediate to a series of reactions in a parallel fashion, allowing for the creation of numerous distinct products simultaneously. A solution-phase parallel synthesis strategy has been successfully developed to overcome regioselectivity issues often encountered in indazole synthesis. nih.gov This methodology allows for the systematic introduction of diversity at three key positions of the indazole core. nih.gov

The process typically involves a multi-step sequence:

N-1 Substitution: Introduction of various alkyl, aryl, and aralkyl groups at the N-1 position. nih.gov

C-3 Substitution: Subsequent functionalization at the C-3 position. nih.gov

C-5 Diversification: Introduction of a third point of diversity at the C-5 position through reactions like reductive alkylation or acylation. nih.gov

This systematic approach has proven effective in producing libraries of tri-substituted indazoles for screening purposes, such as identifying new antioxidant and antimutagenic agents. nih.gov

Table 1: Parallel Synthesis Strategy for Tri-substituted Indazoles

Diversity Position Reaction Type Substituent Type Reported Yield Reference
N-1 Nucleophilic Aromatic Substitution Alkyl, Aryl, Aralkyl 50-75% nih.gov
C-3 O-alkylation Various 50-80% nih.gov
C-5 Reductive alkylation / Acylation Various 75-90% nih.gov

Solid-phase organic synthesis (SPOS) is another powerful technique for library construction, offering advantages such as simplified purification and the ability to drive reactions to completion using excess reagents. While specific SPOS applications for this compound are not detailed in the provided search results, the principles have been applied to the broader indazole class. Traceless solid-phase synthesis methods have been developed for related heterocyclic systems, enabling the efficient production of compound libraries with high purity. These methods are characterized by mild reaction conditions and tolerance for a wide range of building blocks, making them highly suitable for medicinal chemistry applications.

Combinatorial chemistry encompasses both parallel and solid-phase synthesis techniques to rapidly generate large, systematically organized collections of compounds. The goal is to synthesize a wide variety of structures to increase the probability of discovering a novel, active compound. The "split-and-mix" approach, for example, allows for the creation of vast numbers of compounds in a very efficient manner. uniroma1.it The development of "Universal Libraries" represents a pinnacle of this strategy, aiming to cover a significant portion of relevant "pharmacological space" by decorating core templates, such as the indazole scaffold, with a comprehensive set of pharmacologically relevant functional groups. uniroma1.it These strategies are essential for populating corporate compound collections, which are critical assets for initiating new drug discovery programs. uniroma1.it

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a scaffold influence its biological activity. For the indazole core, SAR studies involve synthesizing series of related compounds and evaluating their effects in biological assays to identify key structural features responsible for potency and selectivity.

Positional scanning is a systematic SAR approach where different functional groups are introduced at specific positions around the core scaffold to probe the target's binding pocket. This allows researchers to map out regions where certain properties (e.g., bulk, hydrogen bonding capacity, lipophilicity) are favored or disfavored.

A notable example involves the SAR of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel. nih.gov Research demonstrated that the specific regiochemistry of the amide linker at the C-3 position is critical for activity. The indazole-3-carboxamide derivative 12d was an active inhibitor of calcium influx, whereas its corresponding reverse amide isomer 9c was completely inactive, highlighting the stringent structural requirements for biological function. nih.gov

Another study focused on 1H-indazol-3-amine derivatives as potential anticancer agents. nih.gov By introducing a variety of substituted aromatic groups at the C-5 position using a Suzuki coupling reaction, researchers were able to explore the impact of these substituents on the compounds' activity against various cancer cell lines. nih.gov This positional scanning at C-5 led to the identification of compound 6o which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Table 2: SAR Data for Indazole Derivatives Against K562 Cancer Cell Line

Compound C-5 Substituent IC50 (µM) against K562 cells Reference
6o 4-(4-methylpiperazin-1-yl)phenyl 5.15 nih.govresearchgate.net
Control Positive Control Drug Not Specified researchgate.net

These examples underscore the power of positional scanning to elucidate the precise structural requirements for biological activity, guiding the rational design of more potent and selective indazole-based therapeutic agents.

Homologation and Isosteric Replacements

Structural modifications of a lead compound are fundamental to optimizing its pharmacological profile. Homologation and isosteric replacement are two key strategies employed to fine-tune the properties of molecules based on the this compound scaffold.

Homologation involves the systematic addition of methylene (B1212753) (-CH₂) units to a molecule's side chains. This technique is used to probe the optimal spatial arrangement and length of a substituent for effective binding to a biological target. For instance, in the development of kinase inhibitors, the length of an alkyl chain connecting the indazole core to another pharmacophoric group can be varied. This variation influences the compound's ability to access and fit within hydrophobic pockets of the enzyme's active site, thereby affecting potency and selectivity.

Common isosteric replacements for the indazole scaffold include:

Ring Equivalents : The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole. This substitution can alter hydrogen bonding patterns and electronic properties. pnrjournal.com

Functional Group Mimics : Specific functional groups on the indazole core or its side chains can be replaced. For example, a methoxy (B1213986) group, which is susceptible to metabolic O-demethylation, might be replaced with a more stable fluorine atom or a trifluoromethyl group. scripps.educambridgemedchemconsulting.com Similarly, a nitrile (-CN) group can serve as a bioisostere for a halogen, offering comparable electronic effects but with increased hydrophilicity. scripps.edu

Scaffold Hopping : In some cases, the entire indazole moiety serves as a bioisosteric replacement for other groups. For example, research has shown that an indazole can replace a 3,4-dimethoxyphenyl group to improve metabolic stability and reduce plasma protein binding in certain compounds. cambridgemedchemconsulting.com

These strategic modifications allow medicinal chemists to systematically explore the chemical space around the this compound core to develop optimized drug candidates.

Impact of Substituents on Molecular Interactions

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence molecular interactions with target proteins. nih.gov

The indazole ring offers several positions for substitution (N1, N2, C3, C4, C5, C6, and C7), each providing a vector for modifying the compound's interaction profile.

N1 and N2 Positions : The two nitrogen atoms in the pyrazole (B372694) part of the indazole ring are key sites for modification. Alkylation or arylation at the N1 position is a common strategy to introduce substituents that can occupy specific pockets within a target's binding site. dntb.gov.ua These substituents can form crucial hydrophobic or hydrogen-bonding interactions. SAR studies on 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine derivatives as cholecystokinin-A (CCK-A) receptor agonists revealed that both binding affinity and agonist efficacy were significantly modulated by varying substituents on an N1-anilidoacetamide moiety. nih.gov

C3 Position : The aminomethyl group at the C3 position is a critical pharmacophore. Modifications to this amine, such as forming amides or sulfonamides, can introduce additional interaction points. The C3 position is a common attachment point for side chains designed to target specific regions of a protein. nih.govpnrjournal.com

Benzene (B151609) Ring Substituents (C4, C5, C6, C7) : The methyl group at the C5 position in the parent scaffold already influences its lipophilicity and interaction with hydrophobic pockets. Adding other substituents like halogens, hydroxyls, or amines to the benzene portion of the ring can drastically alter the molecule's electronic distribution and its ability to form hydrogen bonds, halogen bonds, or electrostatic interactions. For example, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis indicated that substituents at both the C4 and C6 positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

These detailed SAR studies guide the rational design of more potent and selective ligands by providing insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern ligand-target recognition.

Targeted Design of Biological Probes and Ligands (Pre-clinical Focus)

The this compound scaffold has been extensively used in the preclinical design of targeted biological probes and ligands due to its favorable properties as a pharmacophore. researchgate.net Its rigid structure and capacity for diverse functionalization make it an ideal starting point for developing enzyme inhibitors, receptor modulators, and protein-protein interaction modulators. nih.govpnrjournal.com

Exploration for Enzyme Inhibitors

The indazole core is a prominent feature in numerous enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of cancer therapeutics. researchgate.net

Kinase Inhibitors : Many clinically approved kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core. nih.govresearchgate.net Derivatives of the this compound scaffold have been explored as inhibitors for various kinases.

Epidermal Growth Factor Receptor (EGFR) : A series of 1H-indazole derivatives were designed as EGFR kinase inhibitors, with some compounds showing potent activity against both wild-type and mutant forms of the enzyme, with IC₅₀ values in the low nanomolar range. nih.gov

Anaplastic Lymphoma Kinase (ALK) : The 3-aminoindazole scaffold served as a starting point for the development of potent ALK inhibitors like Entrectinib, which demonstrated an IC₅₀ value of 12 nM. nih.gov

AXL Kinase : Utilizing a fragment-based discovery approach, an indazole fragment was optimized into a potent inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov

Other Enzyme Inhibitors : Beyond kinases, this scaffold has been used to target other enzyme classes.

Indoleamine 2,3-dioxygenase 1 (IDO1) : In the search for novel immunomodulatory agents, 3-substituted 1H-indazoles were investigated as IDO1 inhibitors. Docking models suggested that the 1H-indazole motif interacts effectively with the heme iron and hydrophobic pockets of the enzyme. nih.gov

The table below summarizes the activity of selected indazole-based enzyme inhibitors.

Compound ClassTarget EnzymeBiological Activity (IC₅₀)
1H-Indazole DerivativeEGFR8.3 nM
1H-Indazole Derivative (Mutant)EGFR T790M5.3 nM
3-Aminoindazole DerivativeALK12 nM
3-Substituted 1H-IndazoleIDO1720 nM
1H-Indazole Amide DerivativeERK1/29.3 - 25.8 nM

IC₅₀: Half-maximal inhibitory concentration.

Design of Receptor Agonists/Antagonists

The structural versatility of the this compound framework has been leveraged to design ligands that can selectively bind to and modulate the function of various cell surface and nuclear receptors.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists : A potent CGRP receptor antagonist, BMS-742413, was developed for the potential treatment of migraine. nih.gov This molecule incorporates a 7-methyl-1H-indazol-5-yl moiety, demonstrating the utility of the methylated indazole scaffold in achieving high-affinity receptor binding. nih.gov

Cholecystokinin-A (CCK-A) Receptor Agonists : Researchers have described a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as selective CCK-A full agonists. nih.gov The indazole portion of these molecules serves as a key pharmacophore, and modifications to this part of the structure were shown to affect agonist efficacy. nih.gov

Aryl Hydrocarbon Receptor (AHR) Agonists : A novel class of AHR agonists was discovered based on a 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one scaffold. researchgate.net The most active compound, 24e, exhibited potent AHR activation with an EC₅₀ value of 0.015 µM and showed potential anti-psoriasis activity in preclinical models. researchgate.net

The table below highlights representative indazole-based receptor modulators.

CompoundTarget ReceptorActivity TypePotency (EC₅₀/IC₅₀)
BMS-742413CGRPAntagonistHigh Potency
GW 5823CCK-AAgonistNot specified
5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one (24e)AHRAgonist0.015 µM

EC₅₀: Half-maximal effective concentration.

Development of Protein-Protein Interaction Modulators

Targeting protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery for diseases driven by aberrant protein complexes. nih.govnih.gov The large, often flat and featureless interfaces between proteins make them difficult to target with traditional small molecules. researchgate.net

The this compound scaffold is well-suited for designing PPI modulators. Its rigid bicyclic core can serve as a platform to project substituents in defined three-dimensional orientations. This allows the molecule to mimic the key amino acid residues, often referred to as "hot spots," that are critical for the protein-protein interaction. nih.gov

A prominent example of a PPI target is the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2). nih.gov Inhibiting the MDM2-p53 interaction can restore p53 function, triggering apoptosis in cancer cells. The design strategy for inhibitors often involves creating small molecules that mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a deep hydrophobic pocket on MDM2. nih.gov While specific examples directly using the this compound scaffold as an MDM2-p53 inhibitor are not prominently detailed in the provided search context, the general principles of PPI inhibitor design strongly support its potential in this area. The indazole core can act as a mimic for a tryptophan or phenylalanine residue, while functionalization at the C3-methanamine and N1 positions can position other groups to mimic adjacent residues like leucine, thereby disrupting the crucial protein interface.

Mechanistic Investigations of Indazole Derived Compounds in Biological Systems in Vitro & Pre Clinical

Molecular Docking and Binding Mode Analysis

Molecular docking studies are computational methods used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This analysis can provide insights into the potential biological targets of a compound and the nature of their interaction.

Currently, there are no specific published molecular docking studies for (5-Methyl-1H-indazol-3-yl)methanamine against any biological target. However, studies on other indazole derivatives have demonstrated their ability to fit into the binding pockets of various enzymes and receptors. For instance, various indazole-based compounds have been docked into the active sites of kinases and other enzymes, often forming key hydrogen bond interactions through the indazole nitrogen atoms and other functional groups. nih.gov A hypothetical docking study of this compound would likely show the aminomethyl group and the indazole ring playing crucial roles in forming hydrogen bonds and hydrophobic interactions with amino acid residues in a target protein's active site.

In Vitro Enzyme Inhibition Assays and Kinetics

In vitro enzyme inhibition assays are essential for determining whether a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

There is a lack of specific data from in vitro enzyme inhibition assays for this compound. The broader family of indazole derivatives has been extensively studied as inhibitors of various enzymes, particularly protein kinases. promega.comnih.gov For example, certain indazole derivatives have shown potent inhibitory activity against kinases involved in cell proliferation and signaling pathways. nih.gov Should this compound be screened against a panel of kinases, its IC50 values would provide a quantitative measure of its inhibitory potency. Kinetic studies would further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Studies in Cellular Systems

Receptor binding assays are used to measure the affinity of a ligand for a receptor. These studies are crucial for understanding the potential pharmacological effects of a compound.

Specific receptor binding data for this compound is not available in the current scientific literature. However, related indazole compounds have been investigated for their binding to various receptors. For instance, derivatives of the indazole scaffold have been identified as antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine. nih.gov Another study reported on 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as agonists of the aryl hydrocarbon receptor (AHR). nih.govresearchgate.net

Cell-Based Phenotypic Screening for Biological Activities

Cell-based phenotypic screening involves testing compounds for their ability to produce a specific effect in a cellular model, such as inhibiting cancer cell growth or reducing inflammation.

While there are no specific reports on the antiproliferative or anti-inflammatory activities of this compound, numerous studies have highlighted the potential of the indazole core in these areas. A recent study in 2023 detailed the design and synthesis of 1H-indazole-3-amine derivatives that exhibited significant antitumor activity against various human cancer cell lines. researchgate.netnih.gov One compound from this series, compound 6o, showed a promising inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. researchgate.netnih.gov Another study reported on the anti-inflammatory properties of certain pyrazolinone derivatives, which share structural similarities with indazoles. nih.gov

Pathway Modulation Studies

Pathway modulation studies aim to understand how a compound affects specific signaling pathways within a cell, such as kinase signaling cascades or transcriptional regulation.

There is no direct evidence from pathway modulation studies for this compound. Research on other indazole derivatives provides some context. For example, the aforementioned 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. researchgate.netnih.gov Furthermore, studies on other small molecules have shown that they can influence transcriptional regulation by affecting the activity of transcription factors or modifying the epigenetic landscape. nih.govnih.govebi.ac.uk

Computational and Theoretical Studies of 5 Methyl 1h Indazol 3 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a host of other properties can be derived. For indazole derivatives, DFT studies have been instrumental in elucidating structural and electronic characteristics. sigmaaldrich.comnih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they exist as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them. This is particularly important for drug-like molecules, as the biologically active conformation that binds to a target protein may not be the lowest energy conformation in isolation.

For (5-Methyl-1H-indazol-3-yl)methanamine, the primary source of conformational flexibility is the rotation around the C3-CH2 and CH2-NH2 bonds. A systematic conformational search, followed by geometry optimization and energy calculation using quantum mechanical methods, would generate a potential energy surface (PES). This landscape would reveal the global minimum energy conformation and other low-energy local minima. Understanding the relative energies of these conformers is essential for subsequent molecular docking and dynamics studies, as using a representative set of low-energy conformers can provide a more accurate picture of potential binding modes.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a powerful tool for structure verification and interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. unn.edu.ng Similarly, the calculation of vibrational frequencies can predict the key absorption bands in an IR spectrum. researchgate.net

For this compound, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. unn.edu.ng These predicted values, when compared to experimental spectra, can confirm the molecular structure. For example, distinct chemical shifts would be predicted for the methyl protons, the methylene (B1212753) protons of the aminomethyl group, and the aromatic protons on the indazole ring. Similarly, a simulated IR spectrum would show characteristic vibrational frequencies for N-H stretching of the amine and indazole, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching within the indazole ring system. researchgate.netrsc.org

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. ijcrt.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the stability of the ligand-protein complex, the conformational changes in both the ligand and the target, and the key intermolecular interactions that maintain the binding. ijcrt.orgnih.gov

For this compound, an MD simulation would typically follow a molecular docking study that has proposed a plausible binding pose with a specific biological target. The simulation, often running for nanoseconds to microseconds, tracks the trajectory of every atom. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests a stable binding mode. ijcrt.org

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. ijcrt.org

Key Interactions: The simulation allows for detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces, including their persistence over the simulation time, which helps to quantify the most critical interactions for binding affinity.

ADME-Tox Prediction (Theoretical Physicochemical Properties)

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound at an early stage is crucial to avoid costly late-stage failures. Numerous computational models and software, such as SwissADME and Molsoft, are used to estimate these properties based on the molecule's structure. ijcrt.orgresearchgate.net

Lipophilicity and Solubility Prediction

Lipophilicity and aqueous solubility are fundamental physicochemical properties that profoundly influence a drug's pharmacokinetic behavior, including its absorption and distribution. mdpi.com Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. Aqueous solubility (logS) is another critical parameter for oral bioavailability.

Computational tools can predict these values with increasing accuracy. researchgate.net For this compound and its derivatives, these predictions are essential for assessing their drug-likeness. A balanced lipophilicity is required; if a compound is too hydrophilic, it may not cross cell membranes, and if it is too lipophilic, it may have poor solubility and be rapidly metabolized or accumulate in fatty tissues. mdpi.com

Below is a table of predicted physicochemical properties for this compound and a related isomer, illustrating the type of data generated in such studies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3
This compoundC₉H₁₁N₃161.20Value not available
(1-Methyl-1H-indazol-3-yl)methanamineC₉H₁₁N₃161.200.5 uni.lu
(1-Methyl-1H-indazol-6-yl)methanamineC₉H₁₁N₃161.201.0 uni.lu

Table 1: Comparison of basic physicochemical properties for isomers of methyl-indazolyl-methanamine. The XLogP3 is a computationally predicted measure of lipophilicity.

A more comprehensive in silico ADME prediction for this compound would typically be presented in a table summarizing various parameters relevant to its potential as a drug candidate.

ParameterPredicted ValueAcceptable Range
Lipophilicity
logP (iLOGP)1.35-
logP (XLOGP3)1.15< 5.0
Water Solubility
logS (ESOL)-1.90> -6.0
Solubility ClassSoluble-
Pharmacokinetics
GI AbsorptionHighHigh
BBB PermeantYesYes/No
P-gp SubstrateNoNo
Drug-Likeness
Lipinski's Rule0 violations0 violations
Bioavailability Score0.550.55

Table 2: Representative in silico ADME prediction profile for a compound with the formula C₉H₁₁N₃. These values are illustrative of a typical output from predictive software like SwissADME and are based on general models for compounds of this nature. researchgate.net

Aromaticity and Tautomerism Studies

The indazole ring system, a bicyclic heteroaromatic structure, is characterized by the fusion of a benzene (B151609) ring to a pyrazole (B372694) ring. This structure possesses a ten π-electron aromatic system, which imparts significant stability. sciforum.net Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and tautomeric preferences of indazole derivatives. nih.govresearchgate.netnih.gov

A key feature of N-unsubstituted indazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H- and 2H-tautomers. researchgate.net For most indazole derivatives, extensive theoretical calculations have established that the 1H-tautomer is thermodynamically more stable than the 2H-form. researchgate.netnih.gov For the parent indazole molecule, calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov Similar findings have been reported using other high-level computational methods. researchgate.net

The relative stability of these tautomers can, however, be influenced by the nature and position of substituents, as well as the solvent environment. nih.govresearchgate.net For instance, while the 1H-tautomer generally predominates, certain substitution patterns can shift the equilibrium towards the 2H-tautomer. nih.gov Nevertheless, studies have shown that substitution at the C5 position of the indazole ring, as in this compound, does not significantly alter the inherent preference for the 1H tautomeric form. researchgate.net

Computational methods are crucial for predicting the most stable tautomer. nih.govresearchgate.net Various levels of theory, from semi-empirical methods like AM1 to more robust DFT (e.g., B3LYP/6-31G**) and ab initio Hartree-Fock calculations, have been applied to study these systems. nih.govmdpi.com These calculations consistently show that any tautomeric form that disrupts the aromaticity of the heterocyclic ring is highly unfavorable energetically. mdpi.com

Table 1: Calculated Relative Stabilities of Indazole Tautomers This table presents representative data from computational studies on indazole derivatives, illustrating the typical energy differences calculated between the 1H and 2H tautomers.

Computational MethodBasis SetSystemMost Stable TautomerEnergy Difference (kJ·mol⁻¹)Reference
MP26-31G Indazole1H~15 nih.gov
MP2cc-pVTZIndazole1H13.6 researchgate.net
B3LYP6-31G3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one2HSmall nih.gov
AM1N/A1,5,6,7-tetrahydro-4H-indazol-4-one derivatives2HVaries mdpi.com

Molecular Flexibility and Rotatable Bonds Analysis

The molecular flexibility of a compound is a critical determinant of its ability to adopt a suitable conformation for binding to a biological target. This flexibility is primarily governed by the number and nature of its rotatable bonds. For this compound, the key rotatable bonds are located in the aminomethyl substituent at the C3 position.

The primary bonds contributing to the molecule's conformational flexibility are:

The bond between the indazole C3 carbon and the methylene carbon (C3-CH₂).

The bond between the methylene carbon and the amine nitrogen (CH₂-NH₂).

Rotation around these bonds allows the aminomethyl group to orient itself in various spatial arrangements relative to the rigid indazole scaffold. Understanding the conformational landscape and the energetic barriers to rotation is essential for predicting binding modes and designing analogues with improved properties.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and flexibility of molecules over time. nih.govresearchgate.net By simulating the atomic motions under defined physical conditions, MD can explore the accessible conformations, identify low-energy states, and analyze the interactions between the flexible side chain and a receptor's active site. nih.govyoutube.com This analysis provides insights into how the ligand adapts its shape upon binding, a concept known as "induced fit." researchgate.net For indazole derivatives, MD simulations have been successfully employed to confirm the stability of predicted binding modes within protein active sites. nih.gov

Table 2: Key Rotatable Bonds in this compound

BondDescriptionImpact on Flexibility
C(indazole)-C(methylene)Connects the flexible side chain to the rigid aromatic core.Governs the overall positioning of the aminomethyl group relative to the indazole plane.
C(methylene)-N(amine)Connects the methylene group to the terminal primary amine.Determines the orientation of the amine's lone pair and hydrogen bond donors.

Scaffold Hopping and Lead Optimization via Computational Methods

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, making it a valuable starting point for drug discovery. mdpi.comnih.gov Computational methods are pivotal in leveraging the indazole scaffold for lead optimization and in "scaffold hopping," a strategy that involves replacing the core structure with a chemically different one while preserving its biological activity.

Lead Optimization: For indazole-based compounds, computational techniques such as structure-guided design and quantitative structure-activity relationship (QSAR) studies are frequently used to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For example, after identifying an initial indazole-based "hit," computational docking can predict how modifications to the scaffold will affect binding to the target protein. This was demonstrated in the development of 1H-indazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK), where structure-guided design led to compounds with nanomolar inhibitory activity. mdpi.comnih.gov

3D-QSAR and Pharmacophore Mapping: Three-dimensional QSAR (3D-QSAR) models correlate the biological activity of a series of compounds with their 3D structural features (e.g., steric and electrostatic fields). nih.gov For indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α), 3D-QSAR models have provided detailed contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov These models, along with pharmacophore hypotheses that define the essential 3D arrangement of functional groups required for activity, serve as robust guides for designing novel, more potent analogues. nih.gov

Scaffold Hopping: While the indazole ring itself is a highly successful scaffold, computational methods can also be used to identify bioisosteric replacements. By analyzing the key interactions of a bound indazole ligand, virtual screening of compound libraries can uncover new, chemically distinct scaffolds that present the necessary functional groups in the same spatial orientation. This allows for the exploration of novel chemical space, potentially leading to compounds with improved properties or different intellectual property profiles.

Pan-Assay Interference Structures (PAINS) and Brenk Filter Analysis in Drug Discovery

In modern drug discovery, especially in high-throughput screening (HTS), it is crucial to identify and eliminate compounds that are likely to produce false-positive results. Computational filters are widely used for this purpose. Two of the most common filters are the Pan-Assay Interference Structures (PAINS) filter and the Brenk filter.

Pan-Assay Interference Structures (PAINS): These are chemical substructures that are known to interfere with assay readouts through non-specific mechanisms, such as reactivity, aggregation, or fluorescence, rather than by specific binding to the intended biological target. Identifying and flagging PAINS helps to avoid wasting resources on compounds that are frequent hitters in many assays.

Brenk Filter: This filter identifies chemical fragments that are associated with potential toxicity, poor metabolic stability, or other undesirable pharmacokinetic properties. These are often referred to as "structural alerts" or "undesirable groups."

A specific computational analysis of this compound against PAINS and Brenk filters was not identified in the reviewed literature. However, the indazole scaffold is a very common and successful core structure in numerous approved drugs and clinical candidates. mdpi.comnih.govresearchgate.net Its widespread use and successful application in medicinal chemistry strongly suggest that the core indazole ring system is not generally considered a problematic structure or a PAIN. sciforum.netnih.gov The development of potent and selective indazole-containing molecules for targets like EGFR kinase demonstrates its utility as a well-behaved scaffold for structure-based drug design. nih.gov

While the core itself is generally considered safe and effective, specific derivatives must always be evaluated on a case-by-case basis. The introduction of certain functional groups to any scaffold could potentially introduce liabilities. Therefore, while the this compound scaffold is not intrinsically suspect, a thorough computational and experimental assessment would be a standard part of any formal drug discovery program.

Advanced Methodologies in Research on 5 Methyl 1h Indazol 3 Yl Methanamine

Chemoinformatic Analysis of Indazole Chemical Space

Chemoinformatics provides essential tools for navigating the vast chemical space of indazole derivatives. This computational approach analyzes the structural diversity, physicochemical properties, and structure-activity relationships (SAR) of large sets of molecules to guide the design of new compounds with desired characteristics. semanticscholar.org

Researchers utilize chemoinformatic platforms to visualize the property space of synthesized indazole libraries. nih.gov By mapping compounds based on key descriptors, a clearer understanding of the diversity and coverage of a particular set of molecules can be achieved. semanticscholar.org For instance, a principal component analysis (PCA) can be used to compare the chemical space occupied by a library of indazole derivatives against known antiprotozoal agents, revealing areas of novelty and overlap. nih.gov This analysis helps in identifying unique structural features that may lead to novel biological activities. nih.gov

A typical chemoinformatic workflow for analyzing an indazole library involves:

Generation of Molecular Descriptors: Calculating a wide range of properties for each molecule, such as molecular weight (MW), logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Dimensionality Reduction: Using methods like PCA to reduce the complexity of the data and enable visualization in two or three dimensions.

Visualization and Analysis: Plotting the compounds to analyze their distribution, identify clusters of structurally similar molecules, and compare them to reference datasets (e.g., known drugs or other compound libraries). semanticscholar.orgnih.gov

This type of analysis allows researchers to assess the "drug-likeness" of a library and ensure that it covers a diverse and relevant area of chemical space, thereby increasing the probability of finding promising hit compounds.

Table 1: Example Physicochemical Property Comparison in Chemoinformatic Analysis This table illustrates the types of data used in chemoinformatic analysis to compare different chemical scaffolds.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into indazole scaffolds has yielded a wealth of biologically active compounds with applications ranging from anti-inflammatory to antitumor agents. nih.gov The inherent versatility of the indazole nucleus allows for diverse substitutions, leading to a wide array of pharmacological activities. nih.gov At least 43 indazole-based therapeutic agents are reportedly in clinical trials or have received approval for clinical use. mdpi.com

Methodological advances in the synthesis of the indazole core and its derivatives have been significant. Recent progress includes:

C-H Functionalization: Rh(III) catalysis has been employed for the site-selective C-H alkylation of N-aryl indazol-3-ols with maleimides, demonstrating good regioselectivity and functional group compatibility. nih.gov

Photocatalysis: A transition-metal-free photocatalytic method has been developed for the direct C3-amidation of 2H-indazoles, offering an efficient route to functionalized indazoles that can be applied to late-stage modification of drug molecules. acs.org

Copper-Catalyzed Reactions: The use of copper-hydride (CuH) catalysis has enabled the highly enantioselective synthesis of indazoles with C3-quaternary chiral centers, addressing the challenge of direct C3-functionalization. pnrjournal.com

Novel Cyclization Strategies: The reaction of sulfoxonium ylides with N-nitrosoanilines has proven to be a compatible method for forming diverse indazole scaffolds. nih.gov

While specific synthetic details for (5-Methyl-1H-indazol-3-yl)methanamine are not extensively documented in peer-reviewed literature, its availability for research purposes suggests established, albeit potentially proprietary, synthetic routes. The general advancements in indazole synthesis provide a robust toolkit for creating libraries of analogs based on this specific methanamine derivative for further investigation.

Unexplored Reactivity and Synthetic Opportunities

Despite progress, significant opportunities remain for exploring the reactivity of the indazole scaffold. The direct functionalization of the C3 position, while advancing, remains less developed compared to reactions at the more nucleophilic N1 and N2 positions. pnrjournal.com This presents an opportunity for developing novel methodologies for selective C3 modifications.

For this compound specifically, several avenues of unexplored reactivity exist:

Asymmetric Synthesis: The development of stereoselective methods to introduce chirality, either at the aminomethyl group or through further functionalization of the scaffold, is a key area for future work.

Functionalization of the Methyl Group: The C5-methyl group is a potential site for derivatization through radical or oxidation reactions to introduce further diversity and modulate physicochemical properties.

Derivatization of the Primary Amine: The primary amine at the C3-methyl position is a versatile handle for a wide range of transformations, including acylation, alkylation, and reductive amination, to build libraries of compounds for biological screening.

Late-Stage Diversification: The application of modern cross-coupling and C-H activation strategies to the benzene (B151609) ring of the indazole core could rapidly generate novel analogs with tailored properties. The development of photocatalytic late-stage modification strategies represents a feasible approach for molecular editing on privileged drug scaffolds to efficiently generate focused libraries. acs.org

Emerging Biological Targets for Indazole Scaffolds

The indazole scaffold consistently appears in screens for inhibitors of novel and challenging biological targets, particularly in oncology and immunology. The structural rigidity and hydrogen bonding capabilities of the indazole nucleus make it an ideal anchor for binding to enzyme active sites. Emerging targets for which indazole-based inhibitors have shown promise include:

Biological TargetTherapeutic AreaRelevant Indazole Derivative ClassReference(s)
TEAD (Transcriptional Enhanced Associate Domain)CancerNovel indazole compounds nih.govacs.org
MAPK1 (Mitogen-activated protein kinase 1)CancerIndazole-sulfonamides mdpi.com
IDO1 (Indoleamine 2,3-dioxygenase 1)Cancer (Immunotherapy)1,3-dimethyl-6-amino indazoles nih.gov
Pan-Pim Kinases (Pim-1, -2, -3)Cancer1H-indazole derivatives nih.gov
FGFRs (Fibroblast Growth Factor Receptors)Cancer1H-indazole-based derivatives nih.gov
ALK (Anaplastic Lymphoma Kinase)Cancer3-aminoindazole derivatives (e.g., Entrectinib) nih.gov
SAH/MTA Nucleosidase Infectious Diseases5-aminoindazole derivatives nih.gov
iNOS (Inducible Nitric Oxide Synthase)InflammationVarious indazole derivatives nih.govlookchem.com
BChE & p38α MAPK (Dual Inhibition)Neuroinflammation, Cognitive DeclineStructure-based design could utilize indazole scaffolds acs.org

This expansion beyond traditional kinase targets highlights the scaffold's adaptability and potential to address a new wave of therapeutic challenges. The Hippo signaling pathway, which involves the TEAD transcription factors, is a particularly significant area where deregulation is a major event in the development of many cancers. nih.govacs.org

Potential for Novel Therapeutic Modalities (Pre-clinical)

The preclinical pipeline for indazole-based compounds is robust, with several novel therapeutic modalities under investigation. These efforts move beyond simple small molecule inhibition and explore more complex mechanisms of action.

Targeted Protein Degradation: Indazole derivatives are being investigated as selective estrogen receptor degraders (SERDs), which offer a distinct mechanism from traditional antagonists and have potential in treating hormone-receptor-positive cancers. nih.gov

Immuno-oncology Agents: By targeting IDO1, indazole derivatives aim to reactivate the host immune system against tumors. nih.gov Preclinical studies with compounds like N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine have shown promising activity in hypopharyngeal carcinoma models, inducing apoptosis and suppressing cell mobility. nih.gov

Covalent Inhibitors: The reactivity of strategically placed functional groups on the indazole ring could be harnessed to design covalent inhibitors that form a permanent bond with their target protein, offering enhanced potency and duration of action.

Fragment-Based Drug Discovery (FBDD): The indazole nucleus is an excellent starting point for FBDD. Fragment-led de novo design has been successfully used to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Antimicrobial Agents: Novel indazole-containing inhibitors of SAH/MTA nucleosidase have demonstrated broad-spectrum antimicrobial activity, showcasing potential for developing new classes of antibiotics. nih.gov

These preclinical investigations underscore the continued relevance and therapeutic promise of the indazole scaffold in addressing unmet medical needs.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The intersection of artificial intelligence (AI) and medicinal chemistry presents a significant opportunity to accelerate indazole-based drug discovery. nih.govpremierscience.com The vast chemical space of possible indazole derivatives can be more effectively navigated using computational tools. nih.gov

Key applications include:

Predictive Modeling: Machine learning (ML) algorithms, particularly deep learning and graph neural networks, can predict the physicochemical properties, biological activity, and potential toxicity of novel indazole derivatives before synthesis. nih.govastrazeneca.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design novel indazole structures optimized for binding to a specific biological target. These models can learn the underlying rules of molecular design from existing data to create synthetically feasible molecules with desired properties.

Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics) to identify and validate new biological targets for which indazole scaffolds may be well-suited. nih.gov AI can assist in predicting the 3D structure of target proteins, facilitating structure-based drug design. nih.gov

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for complex molecules, which could be applied to streamline the production of novel indazole libraries.

By integrating AI and ML, researchers can enhance predictive modeling, analyze vast chemical libraries more efficiently, and ultimately accelerate the journey of new indazole-based therapies from concept to clinic. premierscience.comastrazeneca.com

Q & A

Basic Research Question

  • Storage : Keep in amber glass containers at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄, HNO₃) due to risk of exothermic decomposition .
    Stability Data :
ConditionDegradation Observed?Reference
25°C, air exposureYes (color darkening)
4°C, N₂ atmosphereNo (6 months stable)

What experimental approaches study the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., histamine H₄) based on indazole scaffold affinity .
  • Biochemical assays :
    • Fluorescence polarization : Measure binding affinity (Kd) to enzymes like cytochrome P450 .
    • Kinetic studies : Monitor inhibition via IC₅₀ determination using fluorogenic substrates .
      Case Study : Docking simulations predict hydrogen bonding between the NH₂ group and Glu182 in H₄R, validated via site-directed mutagenesis .

How can researchers address low solubility in aqueous buffers during bioassays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH adjustment : Protonate the amine group (pKa ~9.5) by using buffers at pH 6–7 to improve aqueous dispersion .
    Data Table :
Solvent SystemSolubility (mg/mL)Reference
PBS (pH 7.4)0.12
PBS + 0.5% DMSO1.8

What analytical methods quantify trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-DAD : Use C18 columns (gradient: 5–95% MeCN/H₂O) to separate impurities. Validate with spiked standards .
  • LC-MS/MS : Detect trace byproducts (e.g., deaminated derivatives) via MRM transitions .
    Example : A 0.1% impurity (m/z 148.1) identified as 5-methyl-1H-indazole-3-carboxaldehyde requires recrystallization for removal .

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Reactant of Route 2
(5-Methyl-1H-indazol-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.